N-(p-Methoxybenzylidene)-p-nitroaniline
CAS No.: 15450-66-5
Cat. No.: VC14390874
Molecular Formula: C14H12N2O3
Molecular Weight: 256.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15450-66-5 |
|---|---|
| Molecular Formula | C14H12N2O3 |
| Molecular Weight | 256.26 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-N-(4-nitrophenyl)methanimine |
| Standard InChI | InChI=1S/C14H12N2O3/c1-19-14-8-2-11(3-9-14)10-15-12-4-6-13(7-5-12)16(17)18/h2-10H,1H3 |
| Standard InChI Key | YZJSVLVRDFIMHX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
N-(p-Methoxybenzylidene)-p-nitroaniline consists of two aromatic rings connected by an imine bond. The p-methoxybenzylidene moiety donates electrons via the methoxy group’s resonance effects, while the p-nitroaniline group withdraws electrons through inductive effects. This push-pull configuration creates a conjugated system, enhancing the compound’s stability and optical properties . The IUPAC name, 1-(4-methoxyphenyl)-N-(4-nitrophenyl)methanimine, reflects its substitution pattern (Figure 1).
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.26 g/mol |
| XLogP3 | 3 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
Synthesis Pathways
The compound is synthesized via a condensation reaction between p-nitroaniline and p-methoxybenzaldehyde in anhydrous ethanol, catalyzed by acetic acid . The reaction proceeds under reflux for 6–8 hours, yielding a crystalline product after cooling and recrystallization. The imine formation is confirmed by the disappearance of the aldehyde’s -NMR signal at ~10 ppm and the appearance of a characteristic proton resonance at ~8.5 ppm .
Physicochemical Properties
Spectral Characteristics
FTIR Analysis: Key vibrational modes include:
-
: 3250 cm (weak, indicative of intramolecular hydrogen bonding).
-
: 1615 cm.
-
: 1520 cm.
-NMR (400 MHz, DMSO-d):
Thermodynamic and Solubility Data
The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Its melting point ranges between 168–170°C, as reported in crystallographic studies . The Kovats Retention Index (2542) suggests moderate volatility under gas chromatographic conditions .
Applications in Materials Science
Nonlinear Optical (NLO) Properties
Ab initio calculations on related Schiff bases reveal large second hyperpolarizabilities (), indicating potential third-order NLO behavior . For N-(p-Methoxybenzylidene)-p-nitroaniline, time-dependent Hartree-Fock (TDHF) simulations predict a static value of , suitable for optical limiting devices .
Table 2: Predicted NLO Parameters
| Parameter | Value |
|---|---|
| Static | |
| Dynamic | |
| Dipole Moment | 5.2 Debye |
Coordination Chemistry
The imine nitrogen and nitro oxygen atoms serve as potential binding sites for transition metals. Preliminary studies suggest formation of Cu(II) complexes with stoichiometry , where L = Schiff base ligand. These complexes exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions (yield: 72–85%) .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Analogues
| Compound | Key Features |
|---|---|
| 4-Nitroaniline | Electron-deficient; precursor for azo dyes |
| 4-Methoxyaniline | Electron-rich; intermediate in agrochemical synthesis |
| N-Benzylideneaniline | Basic Schiff base; limited conjugation |
N-(p-Methoxybenzylidene)-p-nitroaniline’s extended conjugation and dual substituents enhance its thermal stability () compared to monosubstituted analogues .
Future Research Directions
-
Optoelectronic Applications: Fabricate thin films via Langmuir-Blodgett techniques to assess NLO performance.
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Drug Discovery: Evaluate in vitro cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).
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Computational Modeling: Perform density functional theory (DFT) studies to correlate electronic structure with observed properties.
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